Cas no 2172533-80-9 (2-{2-azaspiro3.4octan-1-yl}ethan-1-ol)

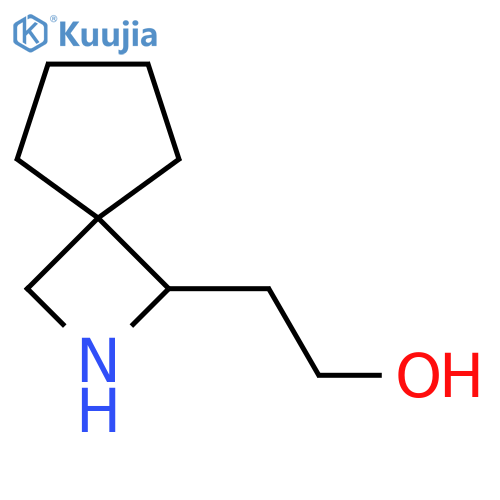

2172533-80-9 structure

商品名:2-{2-azaspiro3.4octan-1-yl}ethan-1-ol

2-{2-azaspiro3.4octan-1-yl}ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-{2-azaspiro3.4octan-1-yl}ethan-1-ol

- EN300-1628694

- 2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol

- 2172533-80-9

-

- インチ: 1S/C9H17NO/c11-6-3-8-9(7-10-8)4-1-2-5-9/h8,10-11H,1-7H2

- InChIKey: HLGWXNHILOAOIG-UHFFFAOYSA-N

- ほほえんだ: OCCC1C2(CCCC2)CN1

計算された属性

- せいみつぶんしりょう: 155.131014166g/mol

- どういたいしつりょう: 155.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1

2-{2-azaspiro3.4octan-1-yl}ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1628694-0.25g |

2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol |

2172533-80-9 | 0.25g |

$2748.0 | 2023-06-04 | ||

| Enamine | EN300-1628694-1.0g |

2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol |

2172533-80-9 | 1g |

$2987.0 | 2023-06-04 | ||

| Enamine | EN300-1628694-10.0g |

2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol |

2172533-80-9 | 10g |

$12844.0 | 2023-06-04 | ||

| Enamine | EN300-1628694-2500mg |

2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol |

2172533-80-9 | 2500mg |

$5854.0 | 2023-09-22 | ||

| Enamine | EN300-1628694-500mg |

2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol |

2172533-80-9 | 500mg |

$2868.0 | 2023-09-22 | ||

| Enamine | EN300-1628694-0.5g |

2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol |

2172533-80-9 | 0.5g |

$2868.0 | 2023-06-04 | ||

| Enamine | EN300-1628694-50mg |

2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol |

2172533-80-9 | 50mg |

$2509.0 | 2023-09-22 | ||

| Enamine | EN300-1628694-100mg |

2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol |

2172533-80-9 | 100mg |

$2628.0 | 2023-09-22 | ||

| Enamine | EN300-1628694-250mg |

2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol |

2172533-80-9 | 250mg |

$2748.0 | 2023-09-22 | ||

| Enamine | EN300-1628694-0.1g |

2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol |

2172533-80-9 | 0.1g |

$2628.0 | 2023-06-04 |

2-{2-azaspiro3.4octan-1-yl}ethan-1-ol 関連文献

-

1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

2172533-80-9 (2-{2-azaspiro3.4octan-1-yl}ethan-1-ol) 関連製品

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量